molecular formula C17H14N6OS B2931704 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034404-82-3

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2931704
CAS No.: 2034404-82-3
M. Wt: 350.4
InChI Key: LDJCNMOHLQCOBG-UHFFFAOYSA-N
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Description

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a triazole moiety. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized via a variety of methods. One common method involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Another method involves the reaction of phenyl esters of α-azido acids with trialkylphosphines .


Molecular Structure Analysis

The molecular structure of triazole compounds, including “this compound”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For example, they can react with alkyl halides in the presence of K2CO3 in DMF to produce 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . Subsequent Suzuki cross-coupling reaction provides an efficient synthesis of 2,4,5-trisubstituted triazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary widely. For example, the IR absorption spectra of some compounds show two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Synthesis and Spectroscopic Studies

Research into the synthesis and characterization of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide derivatives reveals the development of novel heterocyclic compounds. These compounds have been synthesized using various methods, including microwave-assisted synthesis, demonstrating their structural diversity and potential for further biological evaluation. Spectroscopic methods such as 1H NMR, 13C NMR, FT–IR, and LC-MS have been employed to characterize the synthesized compounds, confirming their expected structures and properties (Patel & Patel, 2015).

Biological Activities

Several studies have focused on evaluating the biological activities of these compounds, including their antimicrobial, anticancer, and enzyme inhibitory effects. For instance, derivatives have been tested against various bacteria and fungi, showing notable antibacterial and antifungal activities. These findings highlight the potential of this compound derivatives as candidates for developing new antimicrobial agents (Patel & Patel, 2015).

Anticancer Evaluation

The anticancer potential of these derivatives has been assessed through in vitro studies against various cancer cell lines. Some derivatives have exhibited moderate to excellent anticancer activity, suggesting their utility in anticancer drug discovery. The structure-activity relationships derived from these studies could guide the development of more effective anticancer agents (Ravinaik et al., 2021).

Fluorescence and Photophysical Properties

Research on the photophysical properties of this compound derivatives has revealed their potential as fluorescent probes. Studies have shown that these compounds exhibit excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them suitable for various applications in fluorescence microscopy and imaging technologies (Zhang et al., 2017).

Future Directions

The future directions for research into triazole compounds are promising. There is ongoing research into the synthesis and pharmacological activities of triazole derivatives . This includes research into their antimicrobial, antioxidant, and antiviral potential . There is also interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c24-17(13-6-7-14-15(10-13)22-25-21-14)20-16(11-23-18-8-9-19-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJCNMOHLQCOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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